molecular formula C8H15N3O B039381 (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone CAS No. 116818-62-3

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B039381
M. Wt: 169.22 g/mol
InChI Key: BJBURSXZKYGOLW-UHFFFAOYSA-N
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Description

The compound is a synthetic cannabinoid . Synthetic cannabinoids are a class of molecules that bind to the same receptors to which cannabinoids (THC and CBD) in cannabis plants attach. They are designer drugs, commonly sprayed onto plant matter and are usually smoked, although they have also been consumed in a concentrated liquid form in the US and UK .

properties

IUPAC Name

aziridin-1-yl-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-9-2-4-10(5-3-9)8(12)11-6-7-11/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBURSXZKYGOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555597
Record name (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone

CAS RN

116818-62-3
Record name (Aziridin-1-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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